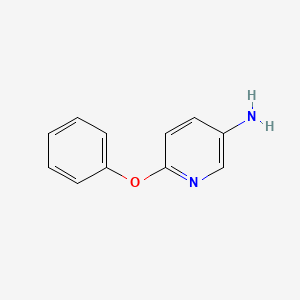

6-Phenoxypyridin-3-amine

Description

Significance of Pyridin-3-amine Scaffolds in Chemical Biology

The pyridin-3-amine scaffold, a pyridine (B92270) ring with an amino group at the third position, is a privileged structure in medicinal chemistry and chemical biology. researchgate.netnih.govresearchgate.net This is due to its unique electronic properties, ability to form hydrogen bonds, and its presence in numerous biologically active compounds. nih.govmdpi.com Pyridine and its derivatives are integral to over 7,000 existing drug molecules and are found in natural products like vitamins and alkaloids. rsc.org

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor, allowing for specific interactions with biological targets such as enzymes and receptors. nih.govmdpi.com This dual functionality makes the pyridin-3-amine moiety a versatile building block in drug design. researchgate.net Derivatives of 3-aminopyridine (B143674) have demonstrated a wide range of biological activities, including neuroprotective, antimicrobial, and antitumor effects. smolecule.com The versatility of the aminopyridine structure allows for its use as a precursor in the synthesis of more complex molecules with diverse pharmacological profiles. researchgate.netsciencepg.com

Overview of Phenoxy-Substituted Pyridine Derivatives in Medicinal Chemistry

The introduction of a phenoxy group to a pyridine ring creates a class of compounds known as phenoxypyridines, which have garnered significant interest in medicinal chemistry. This substitution can influence the molecule's steric and electronic properties, often enhancing its biological activity. Phenoxy-pyridine derivatives have been investigated for a variety of therapeutic applications, including their use as anticancer agents, herbicides, and fungicides. acs.orgtandfonline.commdpi.com

Research has shown that phenoxy-pyridine analogues can act as microtubule-interacting agents, leading to cell cycle arrest and demonstrating potential in cancer therapy. acs.org In the field of agrochemicals, certain 2-phenoxypyridines have been identified as potent herbicides. tandfonline.comresearchgate.net Furthermore, derivatives of phenoxypyridine are being explored as inhibitors of crucial enzymes like lysyl oxidase-like 2 (LOXL2) for the treatment of fibrosis and as dual inhibitors for receptor tyrosine kinases such as c-Met and VEGFR-2 in cancer treatment. nih.govnih.gov

Research Landscape of 6-Phenoxypyridin-3-amine and its Derivatives

This compound serves as a critical intermediate in the synthesis of advanced molecular structures, particularly in the development of kinase inhibitors. nih.govsci-hub.semdpi.com Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The unique arrangement of the pyridin-3-amine and the phenoxy group in this compound provides a strategic framework for designing molecules that can fit into the ATP-binding pockets of specific kinases.

A significant area of research involves the use of this compound to create derivatives that target Bruton's tyrosine kinase (BTK), an essential enzyme in B-cell development and activation. nih.govsci-hub.seresearchgate.net Aberrant BTK activity is linked to B-cell malignancies and autoimmune diseases. researchgate.net Researchers have synthesized novel series of pyrazolo[3,4-d]pyrimidine derivatives starting from this compound. nih.govsci-hub.se

One notable derivative, referred to as compound 13e in a 2020 study, demonstrated potent inhibitory activity against BTK. nih.govresearchgate.net This compound was found to be more selective and stable in human liver microsomes compared to the established BTK inhibitor, Ibrutinib. nih.gov Such findings underscore the potential of this compound as a scaffold for developing next-generation, highly selective kinase inhibitors for conditions like mantle cell lymphoma. nih.govresearchgate.net

Table 1: Research on Derivatives of this compound This table is based on available research data and is for informational purposes only.

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 3-(6-phenoxypyridin-3-yl)-4-amine-1H-pyrazolo[3,4-d]pyrimidines | Bruton's tyrosine kinase (BTK) | A derivative (compound 13e) showed potent and selective BTK inhibition, with improved anti-proliferative activity in mantle cell lymphoma cell lines compared to Ibrutinib. nih.govresearchgate.net | nih.govresearchgate.net |

| 2-substituted-4-(2-fluorophenoxy) pyridine derivatives | c-Met and VEGFR-2 | A series of derivatives were synthesized as dual inhibitors, with one compound (12d) showing significant potency against both kinases. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETKIRMPBJPJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179862 | |

| Record name | Pyridine, 5-amino-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25194-67-6 | |

| Record name | 6-Phenoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25194-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-amino-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025194676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-amino-2-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 6 Phenoxypyridin 3 Amine and Its Derivatives

Strategies for Core 6-Phenoxypyridin-3-amine Synthesis

The synthesis of the this compound core can be accomplished through several strategic pathways. A prevalent and direct method is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the coupling of a halogenated pyridine (B92270), such as 6-chloropyridin-3-amine, with phenol (B47542). The reaction is facilitated by a base, for instance, potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The electron-withdrawing nature of the pyridine ring activates the halide for displacement by the phenoxide ion.

An alternative strategy involves the reduction of a nitro-group precursor. In this multi-step synthesis, a key intermediate such as 2-chloro-5-nitropyridine (B43025) is first reacted with phenol to form a 6-phenoxy-3-nitropyridine derivative. Subsequent reduction of the nitro group to the primary amine is a critical step. This transformation can be effectively carried out using reducing agents like iron in acetic acid or tin(II) chloride dihydrate with an appropriate solvent system, such as ethyl acetate, to yield the final this compound core.

Derivatization Approaches for Structure-Activity Relationship Studies

The this compound scaffold is a valuable starting point for medicinal chemistry campaigns. Modifications, particularly at the 3-amino group, allow for the systematic exploration of structure-activity relationships, leading to the optimization of potency and selectivity for various biological targets.

N-Substitution on the Pyridin-3-amine Moiety

The introduction of various substituents onto the nitrogen of the 3-amino group is a common and effective derivatization strategy. This has led to the discovery of compounds with a wide range of pharmacological activities.

Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives are synthesized by reacting this compound with a substituted benzenesulfonyl chloride. The reaction is typically performed in the presence of a base, such as pyridine, which acts as both a solvent and an acid scavenger. This straightforward sulfonylation yields N-(6-phenoxypyridin-3-yl)benzenesulfonamide structures. Research into derivatives of this class, such as N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamides, has identified them as non-TZD (thiazolidinedione) agonists of the peroxisome proliferator-activated receptor γ (PPARγ), highlighting their potential in developing agents for metabolic disorders. The substituents on the benzene (B151609) ring are crucial for modulating biological activity.

Table 1: Synthesis of Benzenesulfonamide Derivatives

| Entry | Benzenesulfonyl Chloride Reactant | Base/Solvent | Product |

| 1 | Benzenesulfonyl chloride | Pyridine | N-(6-phenoxypyridin-3-yl)benzenesulfonamide |

| 2 | 4-Methylbenzenesulfonyl chloride | Pyridine | 4-Methyl-N-(6-phenoxypyridin-3-yl)benzenesulfonamide |

| 3 | 4-Chlorobenzenesulfonyl chloride | Pyridine | 4-Chloro-N-(6-phenoxypyridin-3-yl)benzenesulfonamide |

Methanesulfonamide (B31651) Derivatives

The synthesis of methanesulfonamide derivatives involves the reaction of this compound with methanesulfonyl chloride. This sulfonylation is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM) with a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting N-(6-phenoxypyridin-3-yl)methanesulfonamide is a common scaffold in medicinal chemistry. For example, related ethanesulfonamide (B75362) derivatives have been synthesized as part of the discovery of bromodomain and extraterminal domain (BET) bromodomain inhibitors.

Table 2: Synthesis of Methanesulfonamide Derivatives

| Entry | Sulfonyl Chloride Reactant | Base/Solvent | Product |

| 1 | Methanesulfonyl chloride | Triethylamine / Dichloromethane | N-(6-phenoxypyridin-3-yl)methanesulfonamide |

| 2 | Ethanesulfonyl chloride | Pyridine / Dichloromethane | N-(6-phenoxypyridin-3-yl)ethanesulfonamide |

Arylamidine Derivatives

Arylamidine derivatives of this compound can be prepared through a two-step process starting with the formation of a formimidamide intermediate. The parent amine is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in a solvent such as toluene, typically under reflux conditions. This reaction yields N,N-dimethyl-N'-(6-phenoxypyridin-3-yl)formimidamide. This intermediate can then be reacted with various aryl amines in the presence of an acid, like acetic acid, to afford the target N-aryl-N'-(6-phenoxypyridin-3-yl)amidine derivatives. This class of compounds has been investigated for various therapeutic applications, including as factor Xa inhibitors.

Table 3: Synthesis of Arylamidine Derivatives

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) / Toluene, reflux | N,N-Dimethyl-N'-(6-phenoxypyridin-3-yl)formimidamide |

| 2 | N,N-Dimethyl-N'-(6-phenoxypyridin-3-yl)formimidamide + Aniline | Acetic acid / Heat | N-Phenyl-N'-(6-phenoxypyridin-3-yl)amidine |

| 3 | N,N-Dimethyl-N'-(6-phenoxypyridin-3-yl)formimidamide + 4-Fluoroaniline | Acetic acid / Heat | N-(4-Fluorophenyl)-N'-(6-phenoxypyridin-3-yl)amidine |

Acetamide (B32628) Derivatives

The synthesis of acetamide derivatives is a common and straightforward modification of this compound. This is achieved through acylation, typically by reacting the amine with acetic anhydride (B1165640) in the presence of acetic acid at an elevated temperature. Alternatively, acetyl chloride can be used with a base like pyridine or triethylamine in a suitable solvent. The resulting N-(6-phenoxypyridin-3-yl)acetamide is a key structure in various research areas. For instance, N-substituted derivatives of this acetamide, such as N-benzyl-N-(6-phenoxypyridin-3-yl)acetamide compounds, are well-known ligands for the translocator protein (TSPO), previously known as the peripheral benzodiazepine (B76468) receptor (PBR).

Table 4: Synthesis of Acetamide Derivatives

| Entry | Acylating Agent | Conditions | Product |

| 1 | Acetic anhydride | Acetic acid, 70 °C | N-(6-phenoxypyridin-3-yl)acetamide |

| 2 | Acetyl chloride | Pyridine, Dichloromethane, rt | N-(6-phenoxypyridin-3-yl)acetamide |

| 3 | 2-Methoxyacetyl chloride | Triethylamine, Dichloromethane, rt | 2-Methoxy-N-(6-phenoxypyridin-3-yl)acetamide |

Modifications of the Phenoxy Moiety

Modifications to the phenoxy group of the this compound scaffold are a common strategy to modulate the physicochemical and pharmacological properties of the resulting derivatives. These changes can influence factors such as solubility, metabolic stability, and target binding affinity.

The introduction of various substituents onto the phenoxy ring allows for systematic exploration of structure-activity relationships (SAR).

Piperazine (B1678402) Moieties: A piperazine ring can be introduced onto the phenoxy group to enhance pharmacological properties. The synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives is a notable example. This process typically begins with the reaction of 2,3-dichloro-5-nitropyridine (B1272384) with 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF). The subsequent nitro group is reduced to an amine using a reducing agent like tin(II) chloride (SnCl₂·H₂O), yielding the key intermediate, 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone. mdpi.com This intermediate can then be further functionalized.

Halogenated Moieties: Halogen atoms are frequently incorporated into the phenoxy ring to alter electronic properties and improve binding interactions. The synthesis of halogenated diarylpyridinamine (DAPA) analogues, for instance, involves coupling a halogen-substituted phenol with a pyridine precursor. nih.gov A general method for creating such phenoxy ethers is the reaction of a halogenated pyridine, such as 2,4-bis(4-bromophenyl)-3,5,6-trifluoropyridine, with a phenol in the presence of a base like cesium carbonate in DMF. science.gov This nucleophilic aromatic substitution replaces a fluorine atom with the phenoxy group.

Cyanovinyl Moieties: The cyanovinyl group can be installed on the phenoxy ring to act as a hydrogen bond acceptor and extend the molecule's reach into specific pockets of a biological target. The synthesis of these derivatives can be achieved by coupling a protected diarylpyridine with a phenol bearing a cyanovinyl substituent. nih.gov The introduction of this group is a key strategy in the development of certain classes of inhibitors. imist.ma

Table 1: Examples of Reagents for Phenoxy Moiety Modification

| Moiety to Introduce | Key Reagents & Conditions | Resulting Structure Type |

|---|---|---|

| Piperazine | 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone, Cs₂CO₃, DMF | 6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-amine scaffold |

| Halogenation | Halogenated phenols, Cs₂CO₃, DMF | 6-(Halogenated-phenoxy)pyridin-3-amine scaffold |

| Cyanovinyl | Phenols with cyanovinyl group, Microwave irradiation | 6-(Cyanovinyl-phenoxy)pyridin-3-amine scaffold |

Incorporation into Fused Heterocyclic Systems

The 3-amino group of this compound is a versatile chemical handle that enables its annulation into various fused heterocyclic systems. This approach dramatically expands the chemical space and is used to generate compounds with diverse biological activities, particularly kinase inhibitors.

The pyrazolo[3,4-d]pyrimidine core is a well-known "privileged scaffold" in medicinal chemistry. A novel series of 3-(6-phenoxypyridin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of Bruton's tyrosine kinase (BTK). researchgate.netekb.eg The general synthetic approach starts with the reaction of 5-amino-1H-pyrazole-4-carbonitrile with this compound. The resulting intermediate undergoes cyclization to form the fused pyrimidine (B1678525) ring. Further modifications can be made, for example, at the N-1 position of the pyrazole (B372694) ring, to optimize activity. researchgate.net The synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclization of substituted aminopyrazole precursors. grafiati.comresearchgate.netniscpr.res.in

Table 2: Research Findings on Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound Series | Key Synthetic Step | Notable Finding | Reference |

|---|---|---|---|

| 3-(6-phenoxypyridin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine analogs | Cyclization of pyrazole precursors with the phenoxypyridine amine | Potent inhibition of Bruton's tyrosine kinase (BTK). researchgate.net | researchgate.net, ekb.eg |

The this compound moiety can be incorporated into 1,3,4-thiadiazole (B1197879) systems, which are then often converted into Schiff bases to generate molecules with potential anticancer activity. The synthesis of 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine is a key step. This intermediate is prepared by reacting 2-phenoxy-nicotinic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride. The resulting amine can then be condensed with various aromatic aldehydes to form the final Schiff base derivatives, 6(a-h). researchgate.net This condensation is typically carried out by refluxing the amine and aldehyde in a solvent like ethanol (B145695) with a catalytic amount of acid.

The synthesis of 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives demonstrates the use of the phenoxypyridine scaffold in building another important class of heterocyclic compounds. Quinazolinones are recognized for a broad spectrum of biological activities. The synthesis generally involves the condensation of 2-phenoxy-nicotinic acid (or its corresponding aldehyde or other activated form) with anthranilamide or a related anthranilic acid derivative. This reaction constructs the quinazolinone ring system with the phenoxypyridine moiety at the 2-position.

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is another important heterocyclic system in drug discovery. The most common synthetic route to this core involves the cyclocondensation of 3-aminopyrazoles with various 1,3-dielectrophilic reagents, such as β-dicarbonyl compounds or their enaminone equivalents. While direct synthesis starting from this compound is not prominently featured in the searched literature, a plausible, though undocumented, approach would involve a multi-step sequence. For instance, one could functionalize the this compound to create a suitable 1,3-dielectrophile for reaction with a simple aminopyrazole. Alternatively, a pre-formed, halogenated pyrazolo[1,5-a]pyrimidine could be coupled with this compound using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.

Reaction Mechanisms and Pathways in Synthetic Transformations

The synthesis of this compound and its analogs relies on a set of powerful chemical transformations, primarily focused on the formation of a diaryl ether (C-O) bond and an aryl-amine (C-N) bond. The core structure is assembled through strategic bond constructions, each governed by distinct reaction mechanisms. The principal pathways involved are nucleophilic aromatic substitution (SNAr), palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann condensation. The choice of pathway is often dictated by the available starting materials, desired substitution patterns on the derivative, and required reaction conditions.

A common synthetic strategy involves the initial formation of the phenoxy-pyridine core, followed by the introduction of the amine functionality, often via the reduction of a nitro group precursor. For instance, the reaction between a 5-nitropyridine bearing a suitable leaving group at the 2-position and a phenol derivative establishes the C-O bond. Subsequent reduction of the nitro group at the 3-position yields the target amine.

The Nucleophilic Aromatic Substitution (SNAr) mechanism is fundamental to the synthesis of many phenoxypyridine derivatives. This pathway is particularly effective for pyridine-based compounds because the electron-deficient nature of the pyridine ring facilitates nucleophilic attack, a process that is generally difficult on electron-rich benzene rings. pearson.comwikipedia.org The reaction does not require a transition-metal catalyst, which can be an advantage in pharmaceutical synthesis where metal residues are a concern. rsc.org

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the electron-deficient carbon atom of the pyridine ring that bears a good leaving group (typically a halide). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org For pyridine substrates, the negative charge in this intermediate can be effectively delocalized onto the electronegative nitrogen atom, especially when the attack occurs at the ortho (C2/C6) or para (C4) positions. wikipedia.orgyoutube.com

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, resulting in the final substituted product.

In the context of synthesizing the this compound backbone, SNAr can be used to form the crucial C-O ether linkage. This typically involves reacting a pyridine derivative with a halogen at the 6-position (e.g., 6-chloropyridin-3-amine or 6-chloro-5-nitropyridine) with a phenoxide nucleophile. The presence of an electron-withdrawing group, such as a nitro group para or ortho to the leaving group, significantly activates the ring towards nucleophilic attack and favors the SNAr mechanism. wikipedia.org

Table 1: Key Mechanistic Features of the SNAr Pathway

| Feature | Description | Relevance to this compound Synthesis |

|---|---|---|

| Intermediate | Meisenheimer complex (a resonance-stabilized anionic σ-complex). wikipedia.org | Stabilized by the pyridine nitrogen, facilitating the reaction at the C6 position. |

| Rate-Determining Step | Typically the initial nucleophilic attack and formation of the Meisenheimer complex. | The rate is influenced by the nucleophilicity of the phenoxide and the electrophilicity of the pyridine ring. |

| Leaving Group | A group that can stabilize a negative charge (e.g., F, Cl, Br, NO₂). The C-F bond cleavage often proceeds favorably. researchgate.net | A halide at the C6 position of the pyridine ring is a common leaving group. |

| Ring Activation | Requires electron-withdrawing groups (EWGs) ortho or para to the leaving group. wikipedia.orgrsc.org | A nitro group at the C3 or C5 position significantly accelerates the formation of the C-O bond at C6. |

The Buchwald-Hartwig amination is a versatile and widely employed palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.orgacsgcipr.org It serves as a powerful alternative to classical methods like the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. acsgcipr.orgwikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides or sulfonates. researchgate.net

The reaction mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) species:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (e.g., a 6-phenoxypyridine bearing a halide at the 3-position), inserting the palladium into the carbon-halogen bond to form a Pd(II) complex.

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the aminated product (this compound) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. organic-chemistry.org

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of the phosphine (B1218219) or carbene ligand bound to the palladium, as well as the base used. acsgcipr.orgresearchgate.net The ligand stabilizes the palladium catalyst and modulates its reactivity, while the base is crucial for the deprotonation step that generates the active amido nucleophile. researchgate.net

Table 2: Typical Conditions and Components for Buchwald-Hartwig Amination of Pyridyl Halides

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ researchgate.netnih.gov | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, 1,3-bis(diphenylphosphino)propane (B126693) (dppp) researchgate.netnih.gov | Stabilizes the catalyst and facilitates oxidative addition and reductive elimination. |

| Base | Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃) researchgate.netnih.gov | Promotes the formation of the palladium-amido complex. Strong bases are often required. researchgate.net |

| Solvent | Toluene, Dioxane, THF acsgcipr.orgnih.gov | Anhydrous, non-protic solvents are typically used. |

| Substrate | 5-Bromo-2-phenoxypyridine | The aryl halide partner for the coupling reaction. |

The Ullmann condensation, a copper-promoted or catalyzed reaction, is a classical method for forming C-O (Ullmann ether synthesis) and C-N (Goldberg reaction) bonds with aryl halides. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions like high temperatures (frequently over 200 °C) and stoichiometric amounts of copper, modern protocols have been developed using catalytic amounts of copper in combination with ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com

The precise mechanism of the Ullmann reaction is complex and still debated, but it is generally accepted to involve copper(I) as the key active species. A plausible pathway for the C-O coupling involves:

Formation of a copper(I) phenoxide from the phenol and a Cu(I) salt or from the reduction of a Cu(II) salt.

Oxidative addition of the aryl halide (e.g., a 2-halopyridine derivative) to the copper(I) phenoxide, potentially forming a transient Cu(III) intermediate.

Reductive elimination from this intermediate to yield the diaryl ether and regenerate a Cu(I) species.

An alternative pathway suggests a four-centered transition state without a change in the copper oxidation state. Free radical mechanisms have also been proposed. researchgate.net The Ullmann condensation is a viable, though sometimes less favored, alternative to palladium-catalyzed methods for constructing the C-O and C-N bonds of this compound and its derivatives. wikipedia.orgresearchgate.net

Table 3: Comparison of Mechanistic Approaches for C-O/C-N Bond Formation

| Reaction | Catalyst System | Typical Conditions | Mechanistic Hallmark |

|---|---|---|---|

| SNAr | None (base-mediated) | Moderate to high temperature, polar aprotic solvent. | Formation of a discrete Meisenheimer intermediate. wikipedia.org |

| Buchwald-Hartwig | Palladium/Phosphine Ligand | Mild to moderate temperature (60-110 °C). nih.gov | Pd(0)/Pd(II) catalytic cycle involving oxidative addition and reductive elimination. organic-chemistry.org |

| Ullmann Condensation | Copper (catalytic or stoichiometric) | High temperatures (>150 °C), though modern methods are milder. wikipedia.org | Involves Cu(I) species; mechanism may involve oxidative addition to a Cu(III) intermediate. organic-chemistry.org |

Iii. Spectroscopic and Structural Elucidation Studies of 6 Phenoxypyridin 3 Amine Compounds

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides data on the chemical environment, connectivity, and spatial arrangement of atoms. For 6-phenoxypyridin-3-amine, the NMR spectra are expected to show distinct signals corresponding to the protons and carbons of the pyridine (B92270) and phenoxy rings.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) for this compound are detailed in the table below. The aromatic region (7.0-8.0 ppm) would feature complex splitting patterns due to spin-spin coupling between adjacent protons on both the phenoxy and pyridine rings. The amine (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming free rotation around the C-O bond. The chemical shifts are indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (O, N) appearing further downfield.

Interactive Table: Predicted NMR Spectral Data for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Assignment | δ (ppm) | Assignment | δ (ppm) |

| H-2' / H-6' | ~7.40 (d) | C-1' | ~154 |

| H-3' / H-5' | ~7.20 (t) | C-2' / C-6' | ~122 |

| H-4' | ~7.10 (t) | C-3' / C-5' | ~130 |

| H-2 | ~7.85 (d) | C-4' | ~125 |

| H-4 | ~7.15 (dd) | C-2 | ~138 |

| H-5 | ~6.80 (d) | C-3 | ~135 |

| -NH₂ | ~3.5-5.0 (br s) | C-4 | ~124 |

| C-5 | ~115 | ||

| C-6 | ~158 |

Note: Predicted values are based on typical chemical shifts for similar aromatic amines and phenoxy-substituted heterocycles. Actual values may vary depending on solvent and experimental conditions. d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₀N₂O, corresponding to a monoisotopic mass of approximately 186.08 Da nih.gov.

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺• or [M+H]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve cleavage of the ether bond and fragmentation of the pyridine ring. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound youtube.com. A common fragmentation for amines involves alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom youtube.comlibretexts.org.

Interactive Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure / Loss |

| 186 | Molecular Ion [C₁₁H₁₀N₂O]⁺• |

| 185 | [M-H]⁺ (Loss of a hydrogen radical from the amine) |

| 109 | [C₅H₅N₂]⁺ (Loss of phenoxy radical, •OC₆H₅) |

| 93 | [C₆H₅O]⁺ (Phenoxy cation from ether bond cleavage) |

| 77 | [C₆H₅]⁺ (Loss of CO from phenoxy cation) |

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. As a primary aromatic amine, it is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric vibrations nih.govresearchgate.net. These bands are typically sharper and weaker than the broad O-H stretch of alcohols researchgate.net. Other key absorptions include C-O-C stretching for the ether linkage and various C-H and C=C/C=N vibrations associated with the aromatic rings.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 | Medium |

| Amine (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 | Medium |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Rings | C=C and C=N Stretch | 1450 - 1620 | Medium-Strong |

| Ether (-O-) | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650 | Medium |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state. This technique yields a precise three-dimensional model of a molecule, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

The this compound scaffold is a key component in the design of potent and selective kinase inhibitors. X-ray crystallography of these inhibitors co-crystallized with their target proteins provides crucial insights into the specific molecular interactions that drive binding affinity and selectivity.

Aurora-A Kinase: Derivatives of this compound have been developed as highly selective inhibitors of Aurora-A kinase. acs.org Co-crystal structures reveal that these inhibitors bind in the ATP-binding site of the kinase. A key interaction involves the formation of hydrogen bonds between the pyridine nitrogen and an associated exocyclic amine (or similar hydrogen bond donor) with the backbone amide of Alanine-213 in the hinge region of Aurora-A. acs.org This interaction mimics the binding of the adenine (B156593) portion of ATP and is a critical anchor for inhibitor binding.

Bruton's Tyrosine Kinase (BTK): The this compound moiety is also integral to inhibitors of Bruton's tyrosine kinase (BTK), a target for B-cell malignancies and autoimmune diseases google.com. The co-crystal structure of BTK in complex with a this compound-containing ligand (PDB ID: 7NPJ) shows the inhibitor occupying the ATP-binding pocket. The phenoxy group often extends into a hydrophobic region of the pocket, while the aminopyridine core engages in critical hydrogen bonding interactions with the kinase hinge region, typically involving the backbone carbonyl of Glutamate-475 and the backbone amide of Methionine-477. For covalent inhibitors, this scaffold positions a reactive group to form a permanent bond with a nearby cysteine residue (Cys481) researchgate.net.

Interactive Table: Key Interactions in Co-crystal Structures

| Target Protein | Inhibitor Scaffold | Key Interacting Residue(s) | Interaction Type |

| Aurora-A Kinase | Imidazo[4,5-b]pyridine derivative | Ala213 (Hinge Region) | Hydrogen Bonding acs.org |

| BTK | Pyrazolo[3,4-d]pyrimidine derivative | Glu475, Met477 (Hinge Region) | Hydrogen Bonding |

| BTK | Covalent Inhibitor | Cys481 (Active Site) | Covalent Bond Formation researchgate.net |

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by various intermolecular forces. Hydrogen bonding is expected to be a dominant force in dictating the crystal packing. The primary amine group (-NH₂) serves as an excellent hydrogen bond donor, while the pyridine nitrogen atom and the amine nitrogen itself can act as hydrogen bond acceptors.

Crystal structure analyses of closely related molecules, such as 6-Methylpyridin-3-amine and 2-amino-3,5-dibromopyridine, show that intermolecular N-H···N hydrogen bonds are a key feature of their crystal packing researchgate.netbas.bg. These interactions link molecules together, often forming dimeric structures or extended chains researchgate.netbas.bg. It is highly probable that this compound would exhibit a similar hydrogen-bonding network, where the amine group of one molecule donates a proton to the pyridine nitrogen of an adjacent molecule, leading to the formation of a stable, ordered supramolecular assembly. These hydrogen bonding networks are critical for the thermodynamic stability of the crystal lattice.

Unit-Cell Parameters and Molecular Conformation Studies

Detailed crystallographic data from single-crystal X-ray diffraction studies are essential for the definitive determination of the three-dimensional structure of a molecule. This includes the precise measurement of unit-cell parameters and the elucidation of its molecular conformation.

Following a comprehensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction studies for the parent compound, this compound, were found. Consequently, experimental data on its unit-cell parameters and specific molecular conformation are not available in the public domain at this time.

While crystallographic data for related derivatives or complexes can sometimes offer insights, the strict focus of this article is solely on this compound. Therefore, in the absence of direct experimental evidence, no data tables or detailed conformational analysis can be presented. Further research involving the synthesis of a suitable single crystal of this compound and subsequent X-ray diffraction analysis would be required to determine these structural properties.

Iv. Biological Activity and Pharmacological Investigations of 6 Phenoxypyridin 3 Amine Derivatives

Modulation of Nuclear Receptors

Based on available scientific literature, there is no specific information regarding the modulation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ), by derivatives of 6-phenoxypyridin-3-amine. Consequently, the topics of adipogenesis enhancement and anti-hyperglycemic potential in the context of PPARγ modulation for this specific class of compounds cannot be detailed at this time.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Modulation

Kinase Inhibition Profiles

Derivatives incorporating a phenoxyphenyl-aminopyridine-related structural motif have been the subject of extensive investigation as potent protein kinase inhibitors. This research has particularly emphasized their activity against Bruton's Tyrosine Kinase (BTK).

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase from the Tec kinase family that plays a crucial role in B-cell receptor (BCR) signaling. nih.govmdpi.com Dysregulation of BTK is associated with various B-cell malignancies, making it a significant therapeutic target. nih.gov A series of novel derivatives built around a thieno[3,2-c]pyridin-4-amine (B1356683) framework, which is structurally related to this compound, have been synthesized and evaluated as potent BTK inhibitors. nih.govnih.gov

These compounds demonstrated varied but often potent inhibitory activities against the BTK enzyme in vitro. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that specific substitutions on the core scaffold could significantly enhance potency. For instance, a derivative identified as compound 14g showed a half-maximal inhibitory concentration (IC₅₀) of 12.8 nM against BTK. nih.gov Further optimization led to the development of compounds such as 13b , which exhibited an even greater potency with an IC₅₀ value of 11.8 nM. nih.gov

Other related heterocyclic systems bearing the phenoxyphenyl moiety have also shown high-potency BTK inhibition. A series of N,9-diphenyl-9H-purin-2-amine derivatives were developed, with several compounds showing IC₅₀ values in the low- to sub-nanomolar range. nih.gov Notably, compound 10j from this series was one of the most potent, with an IC₅₀ of 0.4 nM, comparable to the first-generation BTK inhibitor ibrutinib. nih.gov

| Compound | Core Scaffold | BTK IC₅₀ (nM) | Reference |

|---|---|---|---|

| 13b | 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine | 11.8 | nih.gov |

| 14g | 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine | 12.8 | nih.gov |

| 10j | N,9-diphenyl-9H-purin-2-amine | 0.4 | nih.gov |

| Ibrutinib (Reference) | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 0.3 - 1.5 | nih.govmdpi.com |

The mechanism by which these derivatives inhibit BTK function involves the disruption of key phosphorylation events in the BCR signaling cascade. researchgate.net Upon BCR stimulation, BTK becomes activated through phosphorylation at specific tyrosine residues (e.g., Tyr551). researchgate.net Activated BTK then phosphorylates downstream substrates, including Phospholipase C gamma 2 (PLCγ2), a critical step for signal propagation. mdpi.comresearchgate.net

Studies on BTK inhibitors have demonstrated that they effectively block the phosphorylation of both BTK itself and its substrate PLCγ2. researchgate.net This inhibitory action prevents the phosphorylation of PLCγ2 at key sites like Tyr1217, which is essential for its activation. researchgate.net Importantly, this effect is achieved without altering the total cellular levels of either the BTK or PLCγ2 proteins. researchgate.net By preventing the phosphorylation and subsequent activation of these key signaling molecules, the entire downstream cascade, including calcium mobilization and gene expression changes, is effectively abrogated. researchgate.net

Phosphoinositide-3-kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently over-activated in various cancers, making it a prime target for therapeutic intervention. researchgate.net Several classes of pyridine-containing derivatives have been investigated as PI3K inhibitors. Imidazo[1,2-a]pyridine derivatives have been identified as potent PI3Kα inhibitors with nanomolar potency and anti-proliferative activity. nih.gov Other research efforts have led to the discovery of pyridyltriazines as pan-inhibitors of class I PI3Ks and aminopyridines as selective inhibitors of the PI3Kγ isoform. nih.govfigshare.com Furthermore, sulfonamide methoxypyridine derivatives have been synthesized as dual PI3K/mTOR inhibitors, which can simultaneously block two key nodes in this critical cancer signaling pathway. mdpi.com

Factor Xa Inhibition

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it an important target for the development of anticoagulant drugs. frontiersin.org Various pyridine-containing compounds have been explored as FXa inhibitors. Research has been conducted on pyrazolopyridone derivatives and other scaffolds based on amide synthesis which incorporate pyridine (B92270) moieties. frontiersin.orgnih.gov One study detailed the design of 3-amidinophenylsulfonamide derivatives as potent FXa inhibitors, utilizing a prodrug strategy to enhance oral bioavailability. nih.gov

HER2 ATP Kinase Domain Inhibition (related compounds)

The human epidermal growth factor receptor 2 (HER2) is a tyrosine kinase that is overexpressed in a significant portion of breast cancers. nih.gov While not direct derivatives of this compound, related pyridine-containing compounds have shown promise as HER2 inhibitors. For example, novel cyanopyridones and pyrido[2,3-d]pyrimidines have been identified as dual inhibitors of VEGFR-2 and HER-2. nih.gov Additionally, in-silico studies on 9-anilinoacridines substituted with a pyrazole (B372694) moiety have suggested their potential as HER2 inhibitors, with binding affinity attributed to interactions within the enzyme's active site. nih.gov

Aurora-A Kinase Allosteric Binding (related compounds)

Aurora A is a serine/threonine kinase essential for mitosis, and its overexpression is linked to cancer. cam.ac.uk While most kinase inhibitors target the highly conserved ATP-binding site, allosteric inhibitors offer an alternative strategy that can lead to greater selectivity and overcome resistance. cam.ac.ukumn.edu Pyrimidine-based derivatives, which are structurally related to pyridines, have been identified as Aurora A kinase inhibitors that function by inducing an inactive "DFG-out" conformation, which is a form of allosteric modulation. nih.gov Other related scaffolds, such as imidazo[4,5-b]pyridines and 3-cyanopyridines, have also been developed as potent inhibitors of Aurora kinases, targeting the ATP-binding site but demonstrating the versatility of the pyridine core in kinase inhibitor design. researchgate.netnih.gov

Antiviral Activities

Derivatives of the this compound core structure have been investigated for their ability to inhibit viral replication, with notable successes in the fields of human immunodeficiency virus (HIV) and Varicella-Zoster virus (VZV).

The enzyme reverse transcriptase (RT) is crucial for the replication cycle of HIV-1, making it a prime target for antiviral drug design. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.

A series of phenylaminopyridine derivatives have been identified as a novel class of potent NNRTIs. nih.gov Through high-throughput screening and subsequent optimization, researchers developed compounds with exceptional antiviral activity against wild-type (WT) HIV-1. nih.gov One lead compound, compound 27 , demonstrated excellent potency with an EC50 value of 0.2 nM against wild-type HIV-1 and also showed effectiveness against viruses with common resistance mutations like Y181C and K103N. nih.govnih.gov X-ray crystallography confirmed that this compound series acts as NNRTIs by binding to the allosteric pocket of the reverse transcriptase enzyme. nih.gov Further modifications, such as the introduction of a chloro group on a pyrazole moiety within the derivative, significantly improved safety profiles related to hERG and CYP inhibition, marking these compounds as promising leads for further development. nih.gov

While direct derivatives of this compound have not been extensively reported for VZV, structurally related compounds have shown significant promise. VZV, a member of the herpesvirus family, is responsible for chickenpox and shingles. The search for effective VZV inhibitors has led to the investigation of various nucleoside and non-nucleoside analogues.

One such related compound, 6-methoxypurine arabinoside (ara-M) , has been identified as a potent and selective inhibitor of VZV. nih.gov It demonstrated 50% inhibitory concentrations (IC50) in the range of 0.5 to 3 µM against multiple VZV strains. nih.gov Its selectivity is a key feature, as it shows significantly less ability to inhibit the growth of human cell lines. nih.gov The mechanism of action is believed to involve the VZV-encoded thymidine (B127349) kinase. nih.gov To improve its therapeutic potential, various di- and triester prodrugs of ara-M have been synthesized and evaluated. nih.gov

Additionally, phenoxazine-based nucleoside analogs, which share a phenoxy-like linkage to a heterocyclic system, have been evaluated for their antiviral properties. Certain compounds in this class were found to be potent inhibitors of VZV replication, with one derivative showing an EC50 of 0.06 µM against wild-type strains. mdpi.com These findings highlight the potential of related heterocyclic structures in the development of anti-VZV agents.

Anti-Cancer and Cytotoxic Effects

The phenoxypyridine scaffold is a key component in a variety of kinase inhibitors and other molecules designed to interfere with cancer cell proliferation. Derivatives have been evaluated for their cytotoxic effects against a broad panel of human cancer cell lines and for their specific mechanisms of action.

Derivatives incorporating the 6-phenoxypyridin-3-yl moiety have shown significant anti-proliferative activity against multiple cancer cell lines.

Mantle Cell Lymphoma (Jeko-1, Z138): A novel series of 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed as selective inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways that is overactive in mantle cell lymphoma (MCL). nih.gov One compound, 13e , exhibited potent anti-proliferative activity against MCL cell lines, with IC50 values below 1 µM in both Jeko-1 and Z138 cells. nih.gov These activities were reported to be 3- to 40-fold more potent than the first-in-class BTK inhibitor, Ibrutinib. nih.gov

Lung Cancer (A549): In a study of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives, which are structurally related to the core compound, potent antiproliferative activity was observed. mdpi.com Compound 7l showed exceptional activity in A549 lung cancer cells with an IC50 value of 0.04 µM. mdpi.com Another study on 4-phenoxypyridine (B1584201) derivatives bearing carboxamide moieties also reported compounds with good antitumor activity against A549 cells. nih.gov

Cervical Cancer (HeLa) and Breast Cancer (MCF7): While direct derivatives were not the primary focus, related pyrazolo-pyridine and pyrazolo-naphthyridine compounds have been investigated for their effects on HeLa and MCF-7 cells. nih.gov Certain compounds in these series were found to be highly active against both cell lines, demonstrating the potential of this general structural class. nih.gov

Liver Cancer (HepG2): Pyrimidine (B1678525) and pyrimidopyrimidine derivatives have been assessed for cytotoxic activity against hepatocellular carcinoma (HepG2) cells, with some compounds showing IC50 values close to that of the reference drug doxorubicin. researchgate.net

The table below summarizes the cytotoxic activities of selected this compound derivatives and related compounds against various cancer cell lines.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (13e ) | Jeko-1 | < 1 µM | nih.gov |

| 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (13e ) | Z138 | < 1 µM | nih.gov |

| 3-(6-aminopyridin-3-yl)benzamide (7l ) | A549 | 0.04 µM | mdpi.com |

| 4-Phenoxypyridine derivative (T14 ) | A549 | 1.92 µM | nih.gov |

Investigations into the mechanisms underlying the anti-cancer effects of these derivatives have revealed several key pathways.

Cell Cycle Arrest: A primary mechanism of action is the induction of cell cycle arrest. The 3-(6-aminopyridin-3-yl) benzamide (B126) derivative 7l was found to induce G2/M phase arrest in cancer cells. mdpi.com This effect was linked to the inhibition of Aurora kinase B (AURKB) transcription. mdpi.com Other related pyridine derivatives have also been shown to arrest the cell cycle at various phases, including the G0/G1 and G2/M phases, often through pathways involving p53 and the inhibition of tubulin polymerization. nih.govnih.gov

Induction of Apoptosis: In mantle cell lymphoma lines, the potent BTK inhibitor 13e was shown to induce strong apoptosis in both Jeko-1 and Z138 cells at low micromolar concentrations. nih.gov The compound completely inhibited the phosphorylation of BTK and its downstream target PLCγ2, effectively shutting down the survival signaling pathway and leading to programmed cell death. nih.gov

Information regarding the direct inhibition of cancer cell migration by this compound derivatives was not prominent in the reviewed scientific literature.

Antimicrobial Properties

In addition to antiviral and anti-cancer activities, derivatives of the aminopyridine scaffold have been explored for antimicrobial properties. A study focused on a Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) , which was synthesized from a 6-methoxypyridin-3-amine precursor. nih.gov This compound and its cobalt (II) and copper (II) metal complexes were screened for their activity against several bacterial species. nih.gov

The compounds were tested against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae). nih.gov The results indicated that both the Schiff base ligand and its metal complexes possess antimicrobial activity, with the metal complexes often showing enhanced effects. nih.gov In silico molecular docking studies suggested that these compounds have a high binding affinity for bacterial proteins, which is believed to contribute to their antimicrobial action. nih.govusp.ac.fj

The table below shows the antimicrobial activity of the MPM ligand and its metal complexes, represented by the zone of inhibition.

| Compound | E. coli | B. subtilis | S. aureus | K. pneumoniae | Reference |

| MPM | 12 mm | 13 mm | 11 mm | 10 mm | nih.gov |

| [Co(MPM)2Cl2] | 15 mm | 16 mm | 14 mm | 12 mm | nih.gov |

| [Cu(MPM)2Cl2] | 16 mm | 17 mm | 15 mm | 13 mm | nih.gov |

Antibacterial Activity (related compounds)

While specific studies on the antibacterial properties of this compound derivatives are not extensively documented, the broader class of pyridine derivatives has been a significant source of antibacterial agents. For instance, fused pyridine systems, such as imidazopyridines, are known to exhibit a range of pharmacological activities, including antibacterial effects.

Research into other related heterocyclic structures has also shown promise. For example, a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their antimicrobial properties. Certain derivatives demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 7.8 μM. However, these compounds were found to be inactive against Gram-negative bacterial strains and fungi.

Phenazopyridine (B135373), a pyridine derivative, is primarily known as a urinary tract analgesic. nih.govwikipedia.orgnih.gov It functions by exerting a local anesthetic effect on the mucosa of the urinary tract. wikipedia.orgnih.gov While it is not an antibiotic and does not treat the underlying infection, it can provide symptomatic relief. nih.govwikipedia.org Interestingly, some research suggests that phenazopyridine may possess modest, previously unreported, antifungal activity. nih.gov

The exploration of various synthetic analogs continues to be a strategy for the development of new antibacterial agents. For instance, the synthesis of ciprofloxacin (B1669076) congeners featuring spirocyclic amine peripheries has been a subject of study to identify compounds with potent antibacterial activity against the ESKAPE pathogens, a group of bacteria known for their resistance to antimicrobial drugs. mdpi.com

Table 1: Antibacterial Activity of Selected Related Compounds

| Compound Class | Example Compound/Derivative | Target Organism(s) | Activity/Remarks |

|---|---|---|---|

| Pyrazine Carboxamides | 6-Alkylamino-N-phenylpyrazine-2-carboxamides | Gram-positive bacteria (e.g., MRSA) | Active, with best MIC at 7.8 μm nih.gov |

| Pyridine Derivatives | Phenazopyridine | Not an antibacterial agent | Urinary tract analgesic nih.govwikipedia.orgnih.gov |

| Fluoroquinolones | Spirocyclic ciprofloxacin congeners | ESKAPE pathogens | Variable activity depending on the spirocycle size mdpi.com |

Antifungal Activity (related compounds)

The investigation of pyridine-containing scaffolds has yielded promising candidates for antifungal drug development. A series of N′-phenylisonicotinohydrazides, which are pyridine derivatives, demonstrated excellent antifungal activity against a panel of eight phytopathogenic fungi. researchgate.net Several of these compounds exhibited potent activity with EC50 values below 1.0 µg/mL against most of the tested fungi. researchgate.net Structure-activity relationship (SAR) studies indicated that substitutions at the para-position or with halogens on the phenyl ring enhanced the antifungal potency. researchgate.net

Furthermore, the modest antifungal activity of phenazopyridine, a well-known urinary tract analgesic, has been noted. nih.gov This finding suggests that even simple pyridine derivatives may harbor antifungal potential that warrants further investigation. The combination of phenazopyridine with fluconazole (B54011) was found to be fungicidal against fluconazole-resistant Candida albicans, whereas fluconazole alone is fungistatic. nih.gov

In the broader context of heterocyclic compounds, derivatives of thieno[2,3-d]pyrimidine (B153573) have been synthesized and evaluated for their antifungal activity against Piricularia oryzae, the causative agent of rice blast disease. nih.gov This highlights the potential of nitrogen-containing heterocyclic systems in the development of novel antifungal agents.

Table 2: Antifungal Activity of Selected Pyridine Derivatives

| Compound Series | Key Findings | Target Fungi | Reference |

|---|---|---|---|

| N′-phenylisonicotinohydrazides | EC50 values <1.0 µg/mL for potent compounds | Phytopathogenic fungi | researchgate.net |

| Phenazopyridine | Modest antifungal activity; synergistic and fungicidal with fluconazole | Candida albicans (fluconazole-resistant) | nih.gov |

Other Therapeutic Targets

Beyond antimicrobial activities, derivatives containing structural motifs similar to this compound have been explored for their inhibitory effects on enzymes implicated in inflammatory diseases.

Myeloperoxidase (MPO) is an enzyme that plays a crucial role in the innate immune system but is also implicated in the pathogenesis of numerous inflammatory diseases. nih.govnih.gov Consequently, the development of MPO inhibitors is an active area of research. nih.govnih.gov

A high-throughput virtual screening of over a million compounds led to the identification of several novel MPO inhibitors. nih.gov Among the most effective was 8-[(2-aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione. nih.gov The presence of a phenoxypropyl group in this potent inhibitor suggests that the phenoxy moiety, a key feature of this compound, could be a valuable component in the design of new MPO inhibitors. This compound was found to not irreversibly inactivate the enzyme but rather trap it in its compound II state. nih.gov

Furthermore, research on triazolopyridine-based compounds has led to the development of potent MPO inhibitors. exlibrisgroup.com Optimization of a related triazolopyrimidine scaffold resulted in compounds with improved acid stability and the elimination of off-target activity. exlibrisgroup.com X-ray crystallography of these inhibitors bound to the MPO active site has provided insights for rational drug design. exlibrisgroup.com

Table 3: Examples of MPO Inhibitors with Related Structural Features

| Compound | Key Structural Feature | Mechanism of Inhibition |

|---|---|---|

| 8-[(2-aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione | Phenoxypropyl group | Traps enzyme in compound II state nih.gov |

| Thioether 36 (a triazolopyridine derivative) | Triazolopyridine scaffold | Significant in vivo inhibition of MPO activity exlibrisgroup.com |

V. Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Pharmacophoric Requirements for Target Interaction

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for optimal interaction with a specific biological target. For derivatives of 6-phenoxypyridin-3-amine, these requirements vary depending on the target class, such as viral enzymes or protein kinases.

For Antiviral (HIV Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs) Activity: Derivatives based on the related diarylpyridine and diarylpyrimidine scaffolds are known to bind to the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT). The key pharmacophoric features for these inhibitors include:

A "U-shaped" or "horseshoe" conformation: This three-dimensional arrangement allows the molecule to fit snugly within the binding pocket. This flexibility is a hallmark of second-generation NNRTIs, enabling them to adapt to mutations in the binding site through torsional "wiggling" and repositioning "jiggling". nih.gov

Hydrogen Bonding Moieties: The central pyridine (B92270) (or pyrimidine) ring and the amine linker can form critical hydrogen bonds with the backbone of amino acid residues in the NNIBP, such as Lys101. nih.gov

Two Hydrophobic Wings: The phenoxy group (left wing) and another aryl group (right wing) occupy hydrophobic channels within the binding pocket. nih.gov A comprehensive pharmacophore model for diarylpyridines identified three hydrophobic centers, three hydrogen-bond acceptors, and three hydrogen-bond donors as key features for potent anti-HIV-1 activity. nih.gov

For Kinase Inhibition: The this compound scaffold can be adapted to target the ATP-binding site of various protein kinases. The essential pharmacophoric elements include:

Hinge-Binding Motif: The aminopyridine portion of the scaffold often acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. soton.ac.uk The 3-aminopyridin-2-one fragment, for example, is capable of forming multiple hydrogen bonds with the hinge region.

Hydrophobic Interactions: The phenoxy group and other aryl substituents can occupy hydrophobic pockets within the ATP binding site, contributing to binding affinity. For some inhibitors, these groups are designed to interact with the hydrophobic region II, the ribose pocket, or the DFG motif. nih.gov

Influence of Substituent Effects on Biological Activity

Halogenation of the phenoxy ring in diarylpyridinamine (DAPA) analogues, which share the core structure, has been shown to be a beneficial strategy for enhancing anti-HIV potency. Studies on a series of these compounds revealed that introducing halogens at the 2 and 6 positions of the phenoxy "C-ring" can lead to extremely high potency against wild-type HIV-1.

This approach is thought to be effective because the "west wing" of the NNRTI binding pocket is a narrow, hydrophobic tunnel. Halogen substituents are nonpolar and can be accommodated within this tunnel, whereas more polar groups can hinder the proper insertion of the ring into the binding pocket, thereby reducing antiviral potency.

Several fluorinated DAPA analogues demonstrated exceptional potency against HIV-1 infection, with EC₅₀ values in the low nanomolar range.

| Compound | Substituents on Phenoxy Ring | EC₅₀ (nM) |

|---|---|---|

| 6a | 2,6-difluoro | 1.89 |

| 6b | 2,6-difluoro, 4-bromo | 0.75 |

| 6f | 2,6-difluoro, 4-cyano | 2.04 |

| 6g | 2,6-dichloro | 7.43 |

| 6i | 2,6-dichloro, 4-bromo | 1.58 |

| 6l | 2,6-dibromo, 4-cyano | 3.45 |

Substitutions on both the phenoxy and pyridine rings play a critical role in determining the potency and selectivity of this compound derivatives as kinase inhibitors. The specific effects are highly dependent on the target kinase.

For inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase based on the related 4-(phenylamino)pyrido[4,3-d]pyrimidine scaffold, substitutions on the phenylamino (B1219803) side chain significantly influence activity. Studies have shown that electron-withdrawing substituents, particularly at the 3-position of the phenyl ring, are favorable for potency. The 3-bromo substituted derivative was found to be the most potent in one series, with an IC₅₀ of 0.01 µM. nih.gov

Furthermore, substitutions on the pyridopyrimidine ring itself, particularly at the 7-position, have been explored to improve properties like aqueous solubility while retaining high inhibitory activity. The introduction of weakly basic amine side chains proved to be the most effective strategy, yielding compounds with high solubility and IC₅₀ values in the low nanomolar range against the isolated EGFR enzyme. frontiersin.org

| Substituent at 7-Position | Aqueous Solubility | IC₅₀ vs. Isolated EGFR (nM) | IC₅₀ vs. EGFR Autophosphorylation in A431 Cells (nM) |

|---|---|---|---|

| -F (unsubstituted) | Low | 0.4 | 14 |

| -(CH₂)₃-morpholino | > 40 mM | 0.5 | 8 |

| -(CH₂)₂-N(CH₃)₂ | High | 1.1 | 20 |

| -(CH₂)₃-N(CH₃)₂ | High | 1.2 | 15 |

| -(CH₂)₂-OH | Moderate | 10.0 | 40 |

Strategic structural modifications can significantly improve the selectivity and efficacy of inhibitors, for instance, by enhancing binding affinity, overcoming drug resistance, or tuning the selectivity profile across different kinases.

In the context of anti-HIV agents, modifications to the phenoxy ring of diarylpyridinamines have been shown to be beneficial against viral strains with mutations that confer resistance to other drugs. nih.gov For kinase inhibitors, selectivity is a major challenge due to the conserved nature of the ATP-binding site. However, subtle modifications can exploit small differences between kinases. For example, in a series of 4-aryl-3-cyano-6-morpholino-pyridines, the nature of the aryl group at the C4-position was found to impart a different selectivity profile against various PI3K kinase isoforms.

The position of substituents is also critical. For EGFR inhibitors based on a pyridopyrimidine core, 3-substituted derivatives in the phenylamino series were found to be more potent than the corresponding 2- and 4-substituted analogues. nih.gov This highlights that precise positioning of a substituent can lead to more favorable interactions within the target's binding site, thereby enhancing efficacy.

Conformational Analysis and Bioactive Conformation Studies

The biological activity of a flexible molecule like this compound is intrinsically linked to the three-dimensional conformation it adopts when binding to its target—the bioactive conformation. An accurate understanding of this conformation is essential for rational drug design.

As mentioned, diarylpyridine and diarylpyrimidine NNRTIs adopt a characteristic "U-shaped" or "horseshoe" conformation within the HIV-1 RT binding pocket. nih.govnih.gov This conformation is not necessarily the lowest energy state of the molecule in solution (the global energy minimum). Flexible molecules often exist as an ensemble of several conformations with similar energy levels, and the specific conformation that is selected for binding depends on the favorable interactions it can form with the target protein.

The study of molecular conformation is approached using a combination of experimental and theoretical methods.

Theoretical Methods: Computational techniques such as molecular dynamics (MD) simulations and Monte Carlo energy minimizations are used to sample the conformational space of a molecule and identify low-energy, accessible conformations.

Experimental Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the preferred conformation of a molecule in solution.

By comparing the accessible conformational space of a series of analogues with their measured biological activities, it is possible to deduce the likely bioactive conformation. Introducing conformational restrictions into a molecule, for example by adding a bridge, can reduce its flexibility and help probe which conformations are required for activity.

Vi. Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of 6-phenoxypyridin-3-amine.

Density Functional Theory (DFT) is a robust computational method utilized to examine the electronic structure of molecules. For this compound, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and the distribution of electron density across the molecule. An analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, can identify electron-rich and electron-deficient regions, thereby predicting sites that are susceptible to electrophilic or nucleophilic attack and providing a quantitative measure of its reactivity.

Molecular Orbital Theory offers a detailed picture of the electronic configuration through the analysis of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the chemical reactivity and electronic transitions of a molecule.

Table: Representative Frontier Orbital Energies for Aromatic Amines

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: The values presented are representative for analogous aromatic amine compounds. Precise energies for this compound would necessitate specific quantum chemical calculations.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic perspective on the interactions between a ligand, such as this compound, and its protein target. By simulating the atomic motions over time, MD can reveal the stability of the ligand-protein complex, any conformational adjustments upon binding, and the critical interactions that maintain the bound state. nih.gov An MD simulation would track the trajectory of the complex in a solvated environment, offering a detailed understanding of the binding thermodynamics and kinetics, which is invaluable for rational drug design.

Docking Studies

Molecular docking is a computational method used to predict the binding orientation of a small molecule to its protein target. This technique is instrumental in virtual screening and in elucidating the structural basis of ligand-receptor interactions.

Through docking studies, the potential binding modes of this compound with various therapeutically relevant proteins can be predicted. Based on analyses of structurally related molecules, plausible binding orientations can be hypothesized for the following targets:

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that is a key regulator of glucose and lipid metabolism. The pyridine (B92270) and phenoxy groups of this compound could establish important interactions within the ligand-binding domain of PPARγ. nih.gov

Bruton's Tyrosine Kinase (BTK): A critical enzyme in B-cell signaling pathways and a target for hematological malignancies and autoimmune disorders. The aminopyridine scaffold could potentially form hydrogen bonds with the hinge region of the BTK active site, a common interaction motif for known inhibitors. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): A receptor tyrosine kinase that is overexpressed in certain cancers. The aromatic rings of the compound could participate in hydrophobic and π-stacking interactions within the ATP-binding pocket of HER2. researchgate.netmdpi.com

Factor Xa: A serine protease that plays a central role in the blood coagulation cascade. The molecular architecture of this compound may allow it to occupy the S1 and S4 specificity pockets of the Factor Xa active site. researchgate.netmdpi.com

The affinity of a ligand for its protein target is governed by a variety of non-covalent interactions. Docking algorithms can provide an estimation of this binding affinity and a detailed map of the intermolecular forces involved.

Hydrogen Bonding: The amine group of this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as an acceptor. These functional groups are capable of forming hydrogen bonds with polar amino acid residues, such as serine and threonine, or with the peptide backbone of the protein. researchgate.netresearchgate.net

Hydrophobic Interactions: The phenyl and pyridine rings contribute to the hydrophobic character of the molecule, enabling it to engage in favorable interactions with nonpolar residues like leucine, isoleucine, and valine within the binding site. researchgate.netresearchgate.netnih.gov

Table: Predicted Interaction Profile of this compound with Various Protein Targets

| Target Protein | Potential Key Interacting Residues | Predominant Interaction Types |

| PPARγ | Cys285, His323, Tyr473 | Hydrogen Bonding, Hydrophobic Interactions |

| BTK | Met477, Thr474 (Hinge Region) | Hydrogen Bonding, Hydrophobic Interactions |

| HER2 | Thr798, Met774, Leu852 | Hydrophobic Interactions, Pi-Stacking |

| Factor Xa | Tyr228, Trp215, Gly216 | Hydrogen Bonding, Hydrophobic Interactions |

Note: The interacting residues listed are based on docking studies of analogous compounds and represent hypothetical interactions for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that quantitatively correlates the structural or physicochemical properties of a group of compounds with their biological activities. This approach is pivotal in drug discovery for predicting the activity of novel molecules, thereby streamlining the design and synthesis process.

Both 2D and 3D QSAR models have been developed for derivatives containing the phenoxypyridine moiety to predict their inhibitory activities and guide the design of more potent analogs. These models establish a mathematical relationship between the physicochemical properties of the molecules and their biological response.

2D QSAR: This approach utilizes descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties like logP. In a study on amino (3-((3, 5-difluoro-4-methyl-6-phenoxypyridine-2-yl) oxy) phenyl) methaniminium (B15471056) derivatives as factor Xa inhibitors, 2D QSAR models were developed using multiple linear regression (MLR) and partial least squares (PLS) regression. The most significant model showed a squared correlation coefficient (r²) of 0.8002, indicating a strong correlation between the selected descriptors and the inhibitory activity. Key descriptors identified in the model included T_C_O_5, T_2_O_2, s log p, T_2_O_1, and T_2_O_6, which relate to the molecule's topology and lipophilicity. researchgate.net

3D QSAR: This method provides a more detailed understanding by considering the three-dimensional structure of the molecules and their interaction fields. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. mdpi.comresearchgate.net For the aforementioned factor Xa inhibitors, a 3D QSAR model was built using k-Nearest Neighbour Molecular Field Analysis (k-NN-MFA). This model demonstrated excellent predictive power with a cross-validated correlation coefficient (q²) of 0.8790 and a predictive r² of 0.9340. The 3D model revealed that hydrophobic, electrostatic, and steric fields play crucial roles in determining the inhibitory activity of this class of compounds. researchgate.net The contour maps generated from such 3D QSAR studies provide visual guidance on where to modify the structure to enhance activity; for example, indicating regions where bulky groups might increase steric hindrance or where electrostatic interactions can be optimized. researchgate.netmdpi.com

| QSAR Method | Model Type | Key Statistical Parameter | Value | Significance |

|---|---|---|---|---|

| 2D QSAR | Multiple Linear Regression (MLR) | Squared Correlation Coefficient (r²) | 0.8002 | Indicates a good correlation between descriptors and activity. |